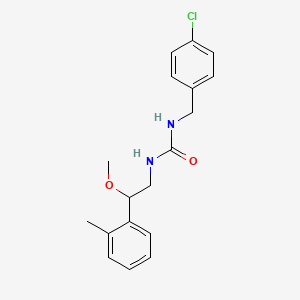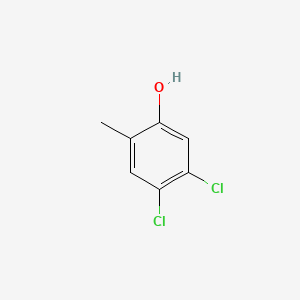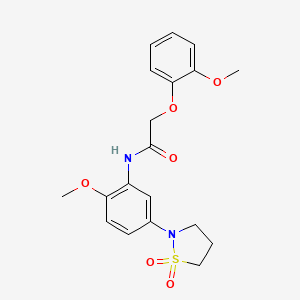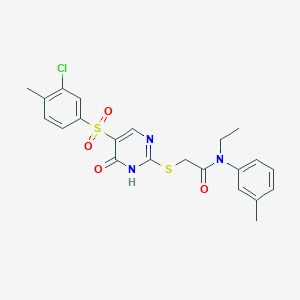![molecular formula C23H21FN2O4 B2501682 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847246-57-5](/img/structure/B2501682.png)
1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various condensation and ring-closing reactions. For example, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones is achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . Additionally, tricyclic morpholinopyrones are assembled from dialkylation reactions involving a dinucleophile and a dielectrophile . These methods could potentially be adapted for the synthesis of the compound , considering its morpholino and pyrrole-dione moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analyses and 2D COSY spectroscopy . For instance, the crystal structure of a mannich base related to the compound of interest was determined to crystallize in the triclinic system with specific unit cell parameters . The morpholino moiety in this related compound adopts a chair conformation, which could suggest a similar conformation for the morpholino group in 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. The fluorescently active bicyclic pyridinone compounds, for example, are synthesized through a one-pot Knoevenagel and intramolecular lactonization reaction . These reactions could provide insights into the reactivity of the dihydrochromeno and pyrrole-dione moieties present in the compound of interest, suggesting potential for fluorescence or other chemical activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic techniques. The bicyclic pyridinone compounds show longer absorption and emission wavelengths than those of 7-amino-4-methylcoumarin, indicating potential for use as fluorescence probes . The crystal structure of a related mannich base is stabilized by weak intermolecular C–H···O interactions . These findings could imply that 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit similar intermolecular interactions and spectroscopic properties.
Applications De Recherche Scientifique
Novel Compounds Synthesis and Structural Analysis
Synthesis and Crystal Structures
A study focused on the synthesis of novel compounds involving fluorophenyl groups, such as 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting their crystal structures and molecular interactions. These compounds demonstrate the potential for detailed structural analysis and application in molecular design due to their unique configurations and hydrogen bonding capabilities (Kaynak, Özbey, & Karalı, 2013).
Photophysical Properties and Materials Science
Photoluminescent Materials
Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole units has revealed materials with strong photoluminescence, indicating applications in electronic devices due to their photochemical stability and solubility (Beyerlein & Tieke, 2000).
Organic Chemistry and Molecular Design
Reactivity and Synthesis
Studies on the reactivity of chlorocarbonyl phenyl ketene with β-ketoamides leading to 2-pyrone derivatives showcase the versatility of these chemical reactions in synthesizing heterocyclic compounds, which could be related to the synthesis or reactivity of the specified compound (Nejadshafiee, Abaszadeh, Saidi, & Pourkhosravani, 2013).
Drug Discovery and Biological Applications
Anti-HIV-1 Activity
A study on 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives demonstrates their potential in drug discovery, particularly in designing compounds with significant anti-HIV-1 activities, indicating the broader applicability of related structures in medicinal chemistry (Liu et al., 2016).
Electronic and Optoelectronic Applications
Electron Transport Materials
The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives for use as electron transport layers in polymer solar cells highlights the role of such compounds in enhancing device performance through improved electron extraction and reduced exciton recombination (Hu et al., 2015).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-16-5-3-4-15(14-16)20-19-21(27)17-6-1-2-7-18(17)30-22(19)23(28)26(20)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKEGYOPINYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)
![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)



![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)